Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride
Overview
Description
Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride is a quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride, often involves multi-step processes. One common method involves the reaction of aniline derivatives with aldehydes under acidic conditions, followed by further functionalization . For instance, the preparation might involve the use of hydrochloric acid as a catalyst under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and green chemistry principles are often employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: Known for its antiplasmodial activity.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Used in the production of light-emitting metal complexes.
Uniqueness
Ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 6-ethoxy-4-(2-phenylethylamino)quinoline-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3.ClH/c1-3-26-17-10-11-20-18(14-17)21(19(15-24-20)22(25)27-4-2)23-13-12-16-8-6-5-7-9-16;/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFATAYSOKSEMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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